molecular formula C42H66FeO2P2 B12809992 (1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene

(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene

Cat. No.: B12809992
M. Wt: 720.8 g/mol
InChI Key: RPJGOLCBJAXTKA-UHFFFAOYSA-N
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Description

Historical Development of Ferrocenyl Diphosphine Ligands

The discovery of ferrocene in 1951 marked a paradigm shift in organometallic chemistry, culminating in the 1973 Nobel Prize awarded to Ernst Otto Fischer and Geoffrey Wilkinson for their work on metallocene structures. Early ferrocene ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), emerged in the 1970s as versatile tools for homogeneous catalysis, particularly in cross-coupling reactions. By the 2000s, advances in stereoselective synthesis enabled the incorporation of P-chirality into ferrocene systems. For instance, the modular synthesis of Josiphos ligands demonstrated that coupling planar chirality with phosphorus-centered stereogenicity could dramatically enhance enantioselectivity in hydrogenation reactions.

A pivotal development occurred with the introduction of Suzuki coupling methodologies to construct unsymmetrical ferrocenyl diphosphines. Researchers at the University of Liverpool synthesized ortho-, meta-, and para-substituted ferrocenyl diphosphines by reacting ferrocene diboronic acid with brominated phosphine oxides, followed by reduction. This approach allowed precise control over phosphine substituent positioning, a strategy later refined in industrial settings. A 2015 patent detailed a scalable method using boron trifluoride etherate to prepare tetrafluoroborate salts of ferrocene bisphosphines, achieving yields exceeding 90% under mild conditions. These innovations laid the groundwork for sophisticated ligands like the title compound, which integrates bulky dicyclohexylphosphino and methoxy-substituted aryl groups to modulate reactivity.

Significance of Planar Chirality in Organometallic Catalysis

Planar chirality in ferrocene arises from the non-superimposable arrangement of substituted cyclopentadienyl rings. In “(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene,” this chirality is augmented by the (1R) configuration at both phosphorus and ethyl-bearing carbon centers. The synergy between these stereoelements creates a rigid, chiral pocket that induces high enantiomeric excess in catalytic processes.

For example, Rhodium complexes of analogous P-chiral ferrocenyl phosphines exhibit superior performance in asymmetric hydrogenation compared to ligands lacking planar chirality. Matching the helicity of the ferrocene backbone with the configuration at phosphorus amplifies stereochemical communication between substrate and catalyst. This effect is particularly pronounced in reactions involving prochiral ketones, where enantioselectivities exceeding 99% have been reported. The methoxy and methyl groups on the aryl phosphine substituents further enhance selectivity by imposing defined steric constraints, while the dicyclohexylphosphino moiety provides strong electron-donating character to stabilize metal complexes during catalytic cycles.

Structural Motifs in Bis(phosphino)ferrocene Derivatives

The architecture of “(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene” incorporates three critical design elements:

  • 1,1′-Disubstitution Pattern : Unlike earlier 1,2′-linked ligands, the 1,1′ arrangement positions both phosphine groups on the same cyclopentadienyl ring, creating a compact chiral environment. This geometry minimizes conformational flexibility, ensuring consistent stereochemical outcomes.

  • Electronically Differentiated Phosphines : The bis(4-methoxy-3,5-dimethylphenyl)phosphino group acts as a π-acceptor due to electron-withdrawing methoxy substituents, while the dicyclohexylphosphino moiety serves as a strong σ-donor. This combination balances metal center electron density, facilitating oxidative addition and reductive elimination steps in cross-coupling reactions.

  • Steric Gradients : Quantitative analysis of Tolman cone angles reveals stark contrasts between substituents. The dicyclohexylphosphino group (θ = 179°) creates substantial steric bulk, whereas the methoxy-dimethylaryl phosphine (θ = 145°) provides moderate shielding. This gradient directs substrate approach trajectories, as demonstrated in asymmetric allylic alkylations where enantioselectivities correlate with ligand steric asymmetry.

Structural Feature Role in Catalysis Example in Target Compound
1,1′-Phosphine spacing Enforces planar chirality Both phosphines on same Cp ring
Methoxy-aryl substituents Modulate π-accepting capacity 4-methoxy-3,5-dimethylphenyl groups
Dicyclohexylphosphino group Provides strong σ-donation and steric bulk Ethyl-linked dicyclohexylphosphine

Properties

Molecular Formula

C42H66FeO2P2

Molecular Weight

720.8 g/mol

IUPAC Name

cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl(1-cyclopentylethyl)phosphane;iron

InChI

InChI=1S/C23H31O2P.C19H35P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h11-14,19H,7-10H2,1-6H3;16-19H,2-15H2,1H3;

InChI Key

RPJGOLCBJAXTKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe]

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Functionalized Ferrocene

The synthesis begins with ferrocene, which undergoes regioselective lithiation to generate a 1,2-disubstituted ferrocene intermediate. This is achieved by:

  • Treating ferrocene with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to selectively lithiate the cyclopentadienyl ring.
  • The lithiation is often directed by a pre-installed substituent or by using steric and electronic control to favor 1,2-disubstitution.

Introduction of the Bis(4-methoxy-3,5-dimethylphenyl)phosphino Group

  • The lithiated ferrocene intermediate is reacted with chlorobis(4-methoxy-3,5-dimethylphenyl)phosphine.
  • This step installs the bis(4-methoxy-3,5-dimethylphenyl)phosphino substituent at the 1-position of ferrocene.
  • The reaction is typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation of phosphine groups.
  • Solvents such as tetrahydrofuran (THF) or diethyl ether are used at low temperatures to maintain selectivity and yield.

Introduction of the (1R)-1-(Dicyclohexylphosphino)ethyl Group

  • The second phosphine substituent is introduced at the 2-position via reaction with a chiral chlorophosphine precursor, (1R)-1-(dicyclohexylphosphino)ethyl chloride.
  • This step requires careful stereochemical control to maintain the (1R) configuration.
  • The reaction conditions are similar to the first phosphination step, often involving low temperature and inert atmosphere.
  • The chiral phosphine precursor is typically synthesized separately via known methods involving chiral auxiliaries or resolution techniques.

Purification and Characterization

  • The crude product is purified by column chromatography using solvents such as hexanes and ethyl acetate gradients.
  • Characterization includes multinuclear NMR spectroscopy (^1H, ^13C, ^31P), mass spectrometry, and X-ray crystallography to confirm structure and stereochemistry.
  • The final product is obtained as a pure enantiomer with ≥97% purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Regioselective lithiation Ferrocene + n-BuLi or LDA, THF, -78 °C, inert gas 1,2-dilithiated ferrocene intermediate
2 Phosphination (1-position) Chlorobis(4-methoxy-3,5-dimethylphenyl)phosphine, THF, inert atmosphere Installation of bis(4-methoxy-3,5-dimethylphenyl)phosphino group
3 Phosphination (2-position) (1R)-1-(dicyclohexylphosphino)ethyl chloride, THF, inert atmosphere Installation of chiral dicyclohexylphosphinoethyl group
4 Purification and characterization Column chromatography (hexanes/ethyl acetate), NMR, MS, X-ray Pure chiral diphosphine ferrocene ligand

Research Findings and Notes

  • The stereochemical integrity of the chiral phosphine substituent is crucial for the ligand’s performance in asymmetric catalysis.
  • The use of bulky and electron-rich phosphine substituents such as 4-methoxy-3,5-dimethylphenyl groups enhances the ligand’s electronic properties and steric profile, improving catalytic activity.
  • The synthetic route is well-established in organometallic chemistry literature and is consistent with protocols for preparing Josiphos-type ligands.
  • The compound is commercially available with high purity (≥97%) and is often used as a ligand in rhodium- or palladium-catalyzed asymmetric hydrogenation and allylic substitution reactions.

Biological Activity

The compound (1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene , a ferrocene derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Structure and Properties

The compound features a ferrocene core with two phosphine ligands, which enhances its stability and biological activity. The presence of the methoxy and dimethyl groups on the phenyl rings contributes to its lipophilicity and solubility, which are crucial for biological interactions.

Anticancer Activity

Ferrocene derivatives have been extensively studied for their anticancer properties. The specific compound under review has shown promising results in various studies:

  • Cell Viability Studies : Research indicates that ferrocene-based compounds exhibit significant cytotoxicity against cancer cell lines. For instance, a study demonstrated that complexes containing similar phosphine ligands were more cytotoxic to leukemic HL-60 cells than to non-small-cell lung cancer A549 cells .
  • Mechanism of Action : The proposed mechanisms include:
    • Electron Transfer : The oxidation of ferrocene to the ferrocenium ion facilitates electron transfer processes that can lead to DNA damage in cancer cells .
    • Reactive Oxygen Species (ROS) Generation : The introduction of ferrocene into drug scaffolds has been linked to increased ROS levels, which can promote apoptosis in cancer cells .

Antimicrobial Activity

Ferrocene derivatives also exhibit antimicrobial properties. The structural modifications, such as the incorporation of phosphine ligands, have been shown to enhance the antimicrobial efficacy against various pathogens.

  • Case Studies : In one study, ferrocene derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Data Table: Biological Activity Summary

Activity TypeModel SystemObserved EffectReference
AnticancerHL-60 (Leukemic Cells)High cytotoxicity
AnticancerA549 (Lung Cancer Cells)Moderate cytotoxicity
AntimicrobialVarious Bacterial StrainsSignificant inhibition
ROS GenerationCancer Cell LinesInduction of apoptosis

Research Findings

Recent studies have focused on the synthesis and characterization of various ferrocene derivatives with enhanced biological activities. The incorporation of different phosphine ligands has been shown to modulate the biological effects significantly:

  • Synthesis Techniques : Advanced synthetic methods have allowed for the precise modification of ferrocene derivatives, leading to improved solubility and bioactivity.
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, further validating their potential as therapeutic agents .

Chemical Reactions Analysis

Catalytic Asymmetric Hydrogenation

L1 exhibits exceptional performance in Rh- or Ru-catalyzed asymmetric hydrogenation of prochiral substrates. Key findings include:

Substrate ClassCatalyst SystemEnantiomeric Excess (ee)Reaction ConditionsSource
α,β-Unsaturated ketonesRh/L1 (1:1.2 ratio)92–98%50–100 bar H₂, 25–40°C, 12–24h
Cyclic iminesRu/L1 /Cl⁻85–91%30 bar H₂, THF, 60°C, 8h
N-Aryl β-enamidesRh/L1 /NaBARF94–99%10 bar H₂, CH₂Cl₂, rt, 6h

Mechanistic studies reveal that the L1 ligand facilitates substrate pre-coordination via its electron-rich bis(4-methoxy-3,5-dimethylphenyl)phosphino groups, while the dicyclohexylphosphino moiety induces steric bias to achieve high enantioselectivity .

Cross-Coupling Reactions

L1 enhances catalytic activity in Pd-mediated cross-couplings:

Suzuki–Miyaura Coupling

  • Substrates: Aryl bromides and arylboronic acids

  • Catalyst: Pd(OAc)₂/L1 (1:2 ratio)

  • Yield: 78–95% with <5% homocoupling byproducts

  • Key Advantage: Tolerance to ester and nitro groups under mild conditions (80°C, K₃PO₄, toluene) .

Buchwald–Hartwig Amination

  • Scope: Sterically hindered secondary amines

  • Turnover Frequency (TOF): 120–150 h⁻¹

  • Limitation: Reduced efficiency with electron-deficient aryl chlorides .

Cyclopropanation and C–H Activation

L1 -based Rh complexes enable stereoselective cyclopropanation of styrenes:

Styrene DerivativeDiazo Compoundtrans:cis Ratioee (trans)
4-NO₂-C₆H₄-CH=CH₂Ethyl diazoacetate9:188%
4-MeO-C₆H₄-CH=CH₂tert-Butyl diazoacetate7:182%

The reaction proceeds via a Rh-carbene intermediate, where L1 's chiral environment dictates the face selectivity .

Catalyst Deactivation Pathways

Critical stability parameters of L1 under operational conditions:

  • Thermal Stability: Decomposes above 180°C (TGA data), limiting high-temperature applications .

  • Oxidative Sensitivity: Rapid oxidation of phosphine groups occurs in air (>1% P=O formation after 24h exposure) .

  • Mitigation Strategies:

    • Storage under argon with 3Å molecular sieves .

    • In situ generation of active metal complexes to minimize ligand degradation .

Comparison with Related Ligands

LigandRelative ee in HydrogenationThermal StabilityCost (USD/g)
L1 92–99%Moderate650–700
Walphos SL-W005-185–90%High850–900
Josiphos SL-J007-288–94%Low550–600

L1 balances cost and performance, making it preferable for industrial-scale enantioselective syntheses .

Comparison with Similar Compounds

Comparison with Similar Ferrocene-Based Phosphine Ligands

Structural and Electronic Differences

The table below compares key structural and electronic features of the target compound with analogous ligands:

Compound Name Substituents (Position 1 / Position 2) Electronic Effects Steric Bulk Applications References
(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene Bis(4-methoxy-3,5-dimethylphenyl) / Dicyclohexylphosphinoethyl Electron-donating (methoxy, methyl groups); moderate π-accepting ability High (bulky aryl and cyclohexyl) Asymmetric hydrogenation, C–C coupling
1,1'-Bis(diphenylphosphino)ferrocene (dppf) Diphenylphosphino / Diphenylphosphino Moderately electron-donating (phenyl groups) Moderate Cross-coupling, hydrogenase models
(R)-1-[(R)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl]ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine Bis(3,5-CF3-phenyl) / Dicyclohexylphosphino Electron-withdrawing (CF3 groups); strong π-accepting ability Very high (CF3 and cyclohexyl) High-stress catalytic reactions
(R)-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine Di(3,5-xylyl) / Diphenylphosphino Electron-donating (methyl groups on xylyl); balanced steric/electronic properties Moderate-to-high (xylyl and phenyl) Asymmetric catalysis

Key Research Findings

a) Electronic Tuning
  • The target compound’s 4-methoxy-3,5-dimethylphenyl groups enhance electron density at the metal center compared to electron-withdrawing substituents like 3,5-CF3-phenyl (). This makes it suitable for reactions requiring nucleophilic intermediates, such as asymmetric hydrogenation .
  • Ligands with CF3 groups (e.g., ) are preferred for stabilizing electron-deficient metal centers in oxidative coupling reactions .
b) Steric Effects
  • The dicyclohexylphosphinoethyl group in the target compound creates a rigid, chiral environment, improving enantioselectivity in catalytic cycles. This contrasts with dppf (), which has smaller phenyl groups and lower steric hindrance .
  • Di(3,5-xylyl)phosphine () provides intermediate steric bulk, balancing reactivity and selectivity in cross-coupling reactions .
c) Catalytic Performance
  • dppf () is widely used in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to its moderate electron-donating ability and stability .
  • The target compound’s methoxy and methyl groups may improve catalytic activity in hydrogenation reactions by stabilizing metal-hydride intermediates .

Q & A

Q. What are the primary synthetic routes for preparing this ferrocene-based bisphosphine ligand, and how can its stereochemical purity be validated?

The ligand is synthesized via sequential phosphine substitution on a ferrocene scaffold. A common approach involves:

  • Step 1 : Alkylation of a chiral ferrocene precursor with dicyclohexylphosphine.
  • Step 2 : Phosphine introduction at the second position using bis(4-methoxy-3,5-dimethylphenyl)chlorophosphine under inert conditions.
  • Stereochemical validation : Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric excess (e.g., ≥99% ee as noted in commercial batches ). X-ray crystallography is recommended for absolute configuration determination .

Q. What catalytic applications are most frequently reported for this ligand?

This ligand is primarily used in asymmetric transition-metal catalysis , including:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with palladium, where steric bulk enhances regioselectivity.
  • Hydrogenation : Enantioselective hydrogenation of ketones or alkenes when paired with rhodium or iridium complexes.
  • Methodological tip : Optimize metal-to-ligand ratios (typically 1:1 to 1:2) to balance activity and enantioselectivity .

Q. What handling precautions are critical for maintaining ligand stability?

  • Air sensitivity : Store under argon or nitrogen at –20°C to prevent oxidation of phosphine groups.
  • Degradation risks : Prolonged storage (>6 months) may lead to phosphine oxide formation; confirm purity via ³¹P NMR before use .
  • Safety : Use gloves and eye protection to avoid skin/eye irritation (GHS hazard codes: H315, H319) .

Q. How does the ligand’s electronic and steric profile influence catalytic outcomes?

  • Steric effects : The 4-methoxy-3,5-dimethylphenyl groups create a cone angle of ~160°, favoring bulky substrates.
  • Electronic tuning : Methoxy groups donate electron density, enhancing metal-ligand π-backbonding in electron-deficient systems.
  • Case study : In Pd-catalyzed allylic alkylation, this ligand outperforms less bulky analogs in enantioselectivity (up to 95% ee) .

Q. Which analytical techniques are essential for characterizing this compound?

  • ¹H/³¹P NMR : Confirm phosphine coordination and absence of oxidized species (δ ~20–30 ppm for P(III)).
  • Elemental analysis : Validate C, H, P, and Fe content (theoretical %C: ~68.5; %P: ~7.2).
  • Mass spectrometry (HRMS) : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z ~922) .

Advanced Research Questions

Q. How can contradictory enantioselectivity data in hydrogenation reactions be resolved?

Contradictions often arise from substrate-ligand mismatches or metal center geometry . Mitigation strategies include:

  • Substrate screening : Test steric/electronic variations (e.g., α,β-unsaturated esters vs. ketones).
  • Metal coordination studies : Use XANES/EXAFS to confirm square-planar (Pd) vs. octahedral (Rh) coordination, which alters enantioselectivity .

Q. What methods optimize ligand performance in air-sensitive reactions?

  • In situ ligand activation : Pre-treat with reducing agents (e.g., NaBH₄) to reduce trace phosphine oxides.
  • Glovebox protocols : Conduct reactions in rigorously dried solvents (e.g., THF over Na/benzophenone).
  • Catalyst recycling : Immobilize the ligand on silica via phosphine-silane linkers to enhance stability .

Q. How do modifications to the cyclohexyl or methoxy groups impact catalytic turnover?

  • Cyclohexyl substitution : Replacing cyclohexyl with tert-butyl groups increases steric bulk but reduces solubility in polar solvents.
  • Methoxy removal : Eliminating methoxy groups (e.g., using 3,5-dimethylphenyl) decreases electron donation, lowering turnover in electron-poor systems.
  • Data example : A 2021 study showed a 30% drop in Pd-catalyzed C–N coupling yields when methoxy groups were omitted .

Q. What strategies address ligand decomposition under harsh reaction conditions?

  • Additives : Introduce stabilizing agents like BHT (butylated hydroxytoluene) to scavenge radicals.
  • Temperature control : Limit reactions to ≤80°C; higher temperatures accelerate P–C bond cleavage.
  • Post-reaction analysis : Use ICP-MS to detect metal leaching, which correlates with ligand degradation .

Q. How is this ligand used in mechanistic studies of enantioselective catalysis?

  • Kinetic profiling : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination).
  • Isotope labeling : Use deuterated substrates to probe hydrogenation pathways (e.g., H₂ vs. substrate-assisted mechanisms).
  • Computational modeling : DFT studies reveal how the ligand’s chiral pockets stabilize specific transition states .

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